molecular formula C16H15NO4 B016802 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene CAS No. 55507-05-6

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

Cat. No. B016802
CAS RN: 55507-05-6
M. Wt: 285.29 g/mol
InChI Key: JNMKPRLNICRRIV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene often involves complex reactions. For example, palladium(0)-catalyzed synthesis techniques have been used to create 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, which share some structural similarities, demonstrating the potential methods for synthesizing similar compounds (Massacret et al., 1999).

Molecular Structure Analysis

Structural analysis of related compounds has shown significant insights into their molecular conformations. For instance, studies on 1-methoxy- and 1-nitro-4-[(phenylselanyl)methyl]benzene reveal the effects of σ(C-Se)-π hyperconjugation on their structures, which could provide a basis for understanding the molecular structure of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene and its electronic properties (White & Blanc, 2014).

Chemical Reactions and Properties

The chemical behavior of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene can be inferred from studies on related compounds. For example, the photoexcited nitrobenzene method for benzylic hydroxylation showcases a novel approach to modify compounds with nitrobenzene groups, which could be applicable to the target compound (Libman & Berman, 1977).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene would depend on its molecular structure. While specific data for this compound may not be available, the crystal structure analysis of related compounds provides insights into how molecular configurations can influence physical properties (Diana et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound can be explored through reactions involving similar structures. For instance, the synthesis of poly(2-methoxy-5-(2-(4-nitrophenyl)ethenyl)-1,4-phenylenevinylene) offers insights into the polymerization potential and the impact of substituents on electronic properties (Jin, Lee, & Nam, 1995).

Scientific Research Applications

  • Alkali Elimination in β-Substituted Nitro Compounds : 2-(2-nitrovinyl)benzoic acid, a related compound, plays a role in alkali elimination in β-substituted nitro compounds by producing unstable ions and reverting upon acidification (Baer & Kienzle, 1965).

  • Electronic Devices : A molecule structurally similar exhibits negative differential resistance and a large on-off ratio, which is crucial for high-speed switching and high-power electronic applications (Chen, Reed, Rawlett, & Tour, 1999).

  • Photoluminescence in Tb(3+) Complexes : The presence of specific substituents in 4-benzyloxy benzoic acid can enhance or reduce photoluminescence in terbium complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • Synthesis of Functionalized 4H-1,2-Benzoxazine Derivatives : This compound serves as an intermediate for synthesizing oxygen-functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).

  • Enhancement of Luminescence Properties : Thermal treatment of methylene bonds in related polymers can enhance luminescence properties and reduce chain aggregation during film formation (Lin, Fan, & Chow, 2006).

  • Mercury-Mercury Spin-Spin Coupling : The compound aids in observing mercury-mercury spin-spin coupling in organomercury compounds (Deacon, Stretton, & O'connor, 1984).

  • Catalysis in Organic Synthesis : Tin compounds catalyze the cis-opening of 3-phenylglycidic esters, leading to the production of key intermediates for pharmaceutical synthesis (Hashiyama, Inoue, Konda, & Takeda, 1984).

  • Synthesis of Substituted 2-Vinyl-2,3-Dihydro-Benzo[1,4]Dioxins : This compound is synthesized using palladium(0)-catalyzed reactions, with significant applications in organic chemistry (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).

  • Crystal Structure Studies : Its related compounds have been studied for their crystal structure, showcasing non-planar molecular networks with significant interactions (Chantrapromma et al., 2014).

  • Synthesis of Poly[2-Methoxy-5-(2-Ethylhexyloxy)-1,4-Phenylenevinylene]/Silica Composites : These composites have potential applications in solar cells due to their promising UV-vis and emission spectra (Kubo et al., 2005).

Safety And Hazards

The safety data sheet for this compound indicates that it is harmful if swallowed, toxic if inhaled, and may cause skin irritation and serious eye damage . It may also cause respiratory irritation and genetic defects, and it is potentially carcinogenic . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment .

properties

IUPAC Name

1-methoxy-4-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMKPRLNICRRIV-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

CAS RN

63909-29-5
Record name trans-3-Benzyloxy-4-methoxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 2
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 3
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 4
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 5
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

Citations

For This Compound
7
Citations
R Sharma, L Yadav, AA Nasim, RK Yadav, RH Chen… - Molecules, 2023 - mdpi.com
A novel series of nitrostyrene-based spirooxindoles were synthesized via the reaction of substituted isatins 1a–b, a number of α-amino acids 2a–e and (E)-2-aryl-1-nitroethenes 3a–e in …
Number of citations: 8 www.mdpi.com
SH Liao, DH Hu, AL Wang, DP Li - Evidence-Based Complementary …, 2011 - hindawi.com
As core skeletons of lamellarins: 5,6-Dihydropyrrolo[2,1-a]isoquinolines are one of the important alkaloids that exhibit significant biological activities, in this study, an efficient synthetic …
Number of citations: 5 www.hindawi.com
A Theppawong, P Ploypradith… - Chemistry–An Asian …, 2015 - Wiley Online Library
With the goal to improve the aqueous solubility of lamellarins, the lactone ring in their skeleton was replaced with a lactam moiety in azalamellarins. However, the reported synthetic …
Number of citations: 35 onlinelibrary.wiley.com
Y Yang, D Yu, X Zhu, G Du, W Wang, F Zou… - European Journal of …, 2021 - Elsevier
Vesicular monoamine transporter 2 (VMAT2) is essential for synaptic transmission of all biogenic amines in the brain including serotonin, norepinephrine, histamine, and dopamine (DA)…
Number of citations: 3 www.sciencedirect.com
MP Leese, FL Jourdan, MR Major, W Dohle… - …, 2014 - Wiley Online Library
A structure–activity relationship (SAR) translation strategy was used for the discovery of tetrahydroisoquinoline (THIQ)‐based steroidomimetic and chimeric microtubule disruptors …
K Klumthong, P Chalermsub, P Sopha… - The Journal of …, 2021 - ACS Publications
A modular hybrid strategy has been developed for the diversity-oriented synthesis of lamellarins/azalamellarins. The common pentacyclic pyrrolodihydroisoquinoline lactone/lactam …
Number of citations: 8 pubs.acs.org
NR Kapadia - 2016 - search.proquest.com
Aporphines are a group of tetracyclic alkaloids that belong to the ubiquitous tetrahydroisoquinoline family. The aporphine template is known to be associated with a range of biological …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.